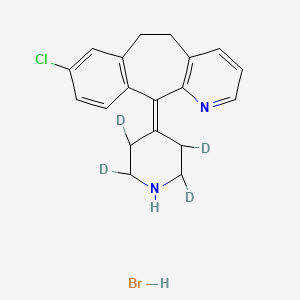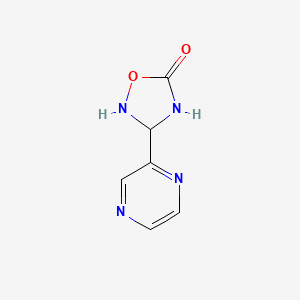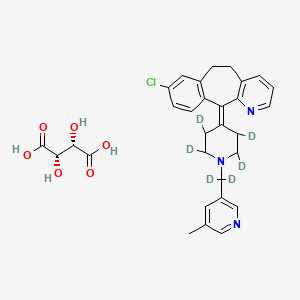
Rupatadine-d6 (D-tartrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rupatadine-d6 (D-tartrate) is a deuterated form of Rupatadine, a potent, orally active, and long-lasting dual antagonist of platelet-activating factor (PAF) and histamine H1 receptors. This compound is primarily used for research purposes, particularly in the study of allergic rhinitis and urticaria .
Métodos De Preparación
The synthesis of Rupatadine-d6 (D-tartrate) involves the deuteration of Rupatadine. One common method for preparing Rupatadine involves the phase transfer catalyzed N-alkylation of Desloratadine in a biphasic solvent system using aqueous alkali. The reaction is carried out at temperatures up to 50°C. Rupatadine is then converted to Rupatadine fumarate by reacting it in a ketonic solvent with an alcoholic solution of fumaric acid . Industrial production methods for Rupatadine-d6 (D-tartrate) would follow similar synthetic routes, with additional steps for deuteration.
Análisis De Reacciones Químicas
Rupatadine-d6 (D-tartrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Rupatadine-d6 (D-tartrate) has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation during drug development processes.
Biology: Investigated for its effects on histamine and PAF receptors in various biological models.
Medicine: Studied for its potential use in treating allergic rhinitis and urticaria.
Mecanismo De Acción
Rupatadine-d6 (D-tartrate) exerts its effects by blocking both histamine H1 receptors and platelet-activating factor receptors. During an allergic response, mast cells release histamine and other substances, which act on H1 receptors to produce symptoms like nasal blockage, rhinorrhea, itching, and swelling. Platelet-activating factor contributes to vascular leakage, exacerbating these symptoms. By blocking these receptors, Rupatadine-d6 (D-tartrate) prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .
Comparación Con Compuestos Similares
Rupatadine-d6 (D-tartrate) is unique due to its dual antagonistic action on both histamine H1 and platelet-activating factor receptors. Similar compounds include:
Desloratadine: Another antihistamine that is used as a precursor in the synthesis of Rupatadine.
Loratadine: A non-sedating antihistamine with similar H1 receptor antagonistic properties.
Cetirizine: Another second-generation antihistamine with peripheral H1 receptor activity.
Fexofenadine: A non-sedating antihistamine with selective peripheral H1 receptor antagonistic properties.
Rupatadine-d6 (D-tartrate) stands out due to its additional platelet-activating factor antagonistic effects, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C30H32ClN3O6 |
|---|---|
Peso molecular |
572.1 g/mol |
Nombre IUPAC |
13-chloro-2-[2,3,5,6-tetradeuterio-1-[dideuterio-(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C26H26ClN3.C4H6O6/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-1(3(7)8)2(6)4(9)10/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i8D,9D,11D,12D,17D2; |
Clave InChI |
BFHOPIMNVCVOMY-CACNEWFOSA-N |
SMILES isomérico |
[2H]C1C(N(C(C(C1=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)[2H])[2H])C([2H])([2H])C5=CN=CC(=C5)C)[2H].[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


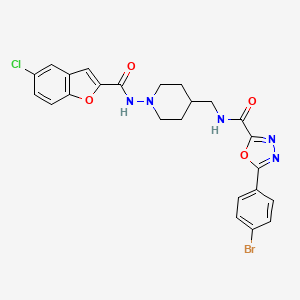
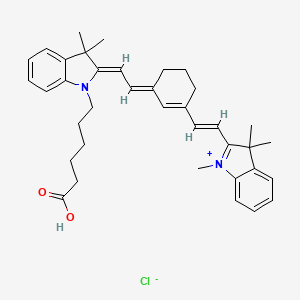

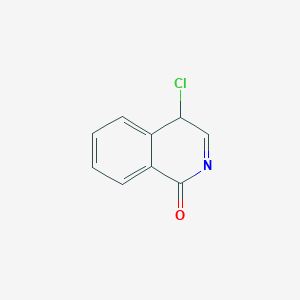
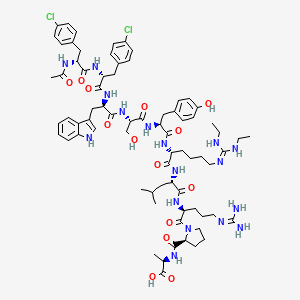
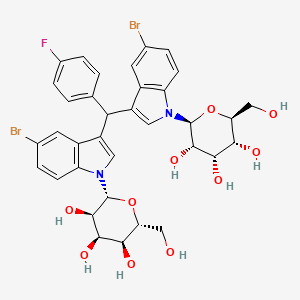

![6-[3-[(2S)-2-(methylamino)propyl]phenoxy]-N-(2-sulfanylethyl)hexanamide](/img/structure/B12365498.png)
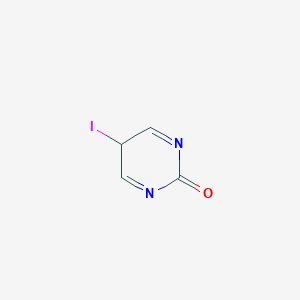
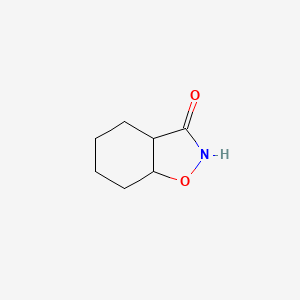

![(1R,4R)-5-[2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-6-[6-(4-methoxypyridin-3-yl)-4-methylpyrazolo[4,3-c]pyridin-1-yl]-1-methylimidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12365538.png)
